molecular formula C27H20N4O2S B12047982 (2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12047982
M. Wt: 464.5 g/mol
InChI Key: CXCGGBXQYRUDGN-IWIPYMOSSA-N
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Description

(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-methylphenyl, phenylhydrazine, and thiazolo[3,2-a]benzimidazole derivatives. The key steps in the synthesis may involve condensation reactions, cyclization, and methylene bridge formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]benzimidazole derivatives and pyrazole-containing molecules. Examples include:

  • Thiazolo[3,2-a]benzimidazole
  • 1-Phenyl-1H-pyrazole
  • 4-Methoxy-3-methylphenyl derivatives

Uniqueness

The uniqueness of (2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific combination of functional groups and structural features. This combination allows for unique chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C27H20N4O2S

Molecular Weight

464.5 g/mol

IUPAC Name

(2Z)-2-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H20N4O2S/c1-17-14-18(12-13-23(17)33-2)25-19(16-30(29-25)20-8-4-3-5-9-20)15-24-26(32)31-22-11-7-6-10-21(22)28-27(31)34-24/h3-16H,1-2H3/b24-15-

InChI Key

CXCGGBXQYRUDGN-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OC

Origin of Product

United States

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